

Tacrolimus-13C,D2: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Tacrolimus-13C,D2

Cat. No.: B12423291

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This guide provides an in-depth technical overview of **Tacrolimus-13C,D2**, a critical tool for researchers, scientists, and drug development professionals. It covers the essential chemical identification, applications, and a detailed protocol for its use as an internal standard in the quantitative analysis of tacrolimus.

Introduction: The Critical Role of Tacrolimus and its Monitoring

Tacrolimus, also known as FK-506, is a potent macrolide immunosuppressant widely used to prevent organ rejection in transplant patients.[1][2] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway, thereby suppressing the immune response that leads to rejection.[2][3][4]

However, tacrolimus possesses a narrow therapeutic window, meaning the range between effective and toxic concentrations is small.[5] This variability, influenced by individual patient pharmacokinetics, necessitates precise therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing adverse effects.[5][6][7] TDM is a standard practice in clinical settings to personalize tacrolimus dosage.[6][8][9] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard analytical technique for this purpose, offering high sensitivity

and specificity. The accuracy of LC-MS-based quantification heavily relies on the use of a suitable internal standard, with isotopically labeled analogues being the preferred choice.

Chemical Identification of Tacrolimus-13C,D2

Tacrolimus-13C,D2 is a stable isotope-labeled version of tacrolimus, specifically designed for use as an internal standard in mass spectrometry-based assays.[3][4] The incorporation of one carbon-13 atom and two deuterium atoms results in a molecule that is chemically identical to the unlabeled drug but has a distinct, higher mass. This mass difference allows for its clear differentiation from the endogenous or administered tacrolimus in a sample during MS analysis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 1356841-89-8.[3][4][10][11][12]

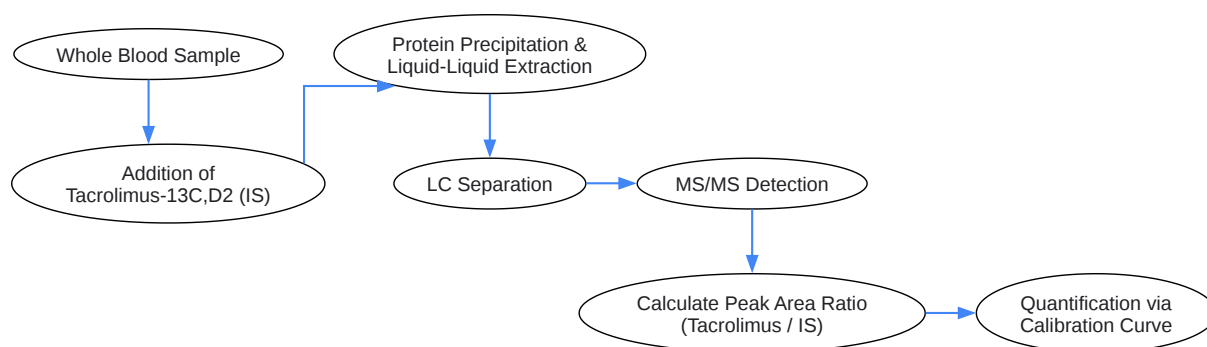
Table 1: Chemical Identification of **Tacrolimus-13C,D2**

Identifier	Value	Source(s)
CAS Number	1356841-89-8	[3][4][10][11][12]
Molecular Formula	C ₄₃ ¹³ CH ₆₇ D ₂ NO ₁₂	[3][11]
Molecular Weight	807.02 g/mol	[10][11]
Synonyms	FK-506-13C,D2, Fujimycin-13C,D2	[4][10]
Appearance	White to Off-White Solid	[10]
Solubility	Slightly soluble in methanol and chloroform	[1][3]
Storage	2-8°C Refrigerator, Under Inert Atmosphere	[10]

The Principle of Stable Isotope Dilution and its Application

The use of **Tacrolimus-13C,D2** as an internal standard is based on the principle of stable isotope dilution. This method is a cornerstone of quantitative mass spectrometry for several key reasons:

- **Correction for Matrix Effects:** Biological samples, such as whole blood, are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Because **Tacrolimus-13C,D2** is chemically identical to tacrolimus, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.^{[13][14]}
- **Compensation for Sample Loss:** During the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. The internal standard, added at the beginning of the workflow, is lost to the same extent. The analyte-to-internal standard ratio, therefore, remains constant, correcting for these procedural losses.
- **Improved Precision and Accuracy:** The use of a stable isotope-labeled internal standard significantly improves the overall precision and accuracy of the analytical method, which is paramount for clinical applications like TDM.



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Analytical workflow for tacrolimus quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a generalized, step-by-step protocol for the quantification of tacrolimus in whole blood using **Tacrolimus-13C,D2** as an internal standard. It is essential to note that this protocol should be fully validated in the end-user's laboratory.

Materials and Reagents

- Tacrolimus certified reference material
- **Tacrolimus-13C,D2** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Zinc Sulfate solution (0.1 M)
- Methyl tert-butyl ether (MTBE)
- Ammonium formate
- Formic acid
- Calibrator and Quality Control (QC) matrices (drug-free whole blood)

Preparation of Stock and Working Solutions

- Tacrolimus Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the tacrolimus reference standard in methanol.
- **Tacrolimus-13C,D2** Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve **Tacrolimus-13C,D2** in methanol.

- Working Solutions: Prepare serial dilutions of the tacrolimus stock solution in methanol to create a series of working solutions for calibration standards and QCs.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Tacrolimus-13C,D2** stock solution in methanol.

Preparation of Calibration Standards and Quality Controls

- Spike appropriate volumes of the tacrolimus working solutions into drug-free whole blood to prepare a calibration curve (e.g., 0.5, 1, 2.5, 5, 10, 20, 50 ng/mL).
- Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

Sample Preparation Procedure

- To 100 μ L of whole blood sample (calibrator, QC, or unknown), add 25 μ L of the internal standard working solution. Vortex briefly.
- Add 200 μ L of 0.1 M zinc sulfate in acetonitrile (50:50, v/v) to precipitate proteins. Vortex for 1 minute.
- Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase.

LC-MS/MS Conditions (Illustrative Example)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).

- Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
 - Tacrolimus: $[M+NH_4]^+$ 821.5 \rightarrow 768.4 m/z[13][14]
 - **Tacrolimus-13C,D2**: $[M+NH_4]^+$ 824.6 \rightarrow 771.5 m/z[13][14]

Data Analysis and Interpretation

The concentration of tacrolimus in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of tacrolimus in the unknown samples is then interpolated from this curve.

Conclusion

Tacrolimus-13C,D2 is an indispensable tool for the accurate and precise quantification of tacrolimus in biological matrices. Its use as an internal standard in LC-MS/MS assays, based on the principle of stable isotope dilution, effectively mitigates matrix effects and compensates for sample preparation variability. This technical guide provides a comprehensive overview of its chemical identity and a foundational protocol for its application, empowering researchers and drug development professionals to develop robust and reliable analytical methods for therapeutic drug monitoring of tacrolimus.

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